5alpha-Pregn-2-en-20-one

Neurosteroid Pharmacology GABA-A Receptor Modulation Steroid Chemistry

5alpha-Pregn-2-en-20-one (CAS 969-72-2) is a C21 steroid with a precisely positioned Δ² double bond, classified as a pregnane derivative. It exists as a discrete chemical entity distinct from its Δ³ positional isomer and the fully saturated 5alpha-pregnan-20-one backbone.

Molecular Formula C21H32O
Molecular Weight 300.5 g/mol
CAS No. 969-72-2
Cat. No. B1205611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Pregn-2-en-20-one
CAS969-72-2
Molecular FormulaC21H32O
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
InChIInChI=1S/C21H32O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h4-5,15-19H,6-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyPERPPAKFLWZECF-QYYVTAPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Pregn-2-en-20-one (CAS 969-72-2): A Positional Isomer with Defined Procurement Specifications for Neurosteroid Synthesis and Pharmacological Profiling


5alpha-Pregn-2-en-20-one (CAS 969-72-2) is a C21 steroid with a precisely positioned Δ² double bond, classified as a pregnane derivative [1]. It exists as a discrete chemical entity distinct from its Δ³ positional isomer and the fully saturated 5alpha-pregnan-20-one backbone. Its primary documented role is as a critical synthetic intermediate in the preparation of neuroactive steroid epoxides and a known, quantitatively defined impurity in the industrial synthesis of high-purity allopregnanolone [2]. This compound's unique double-bond regiochemistry dictates distinct downstream reactivity and impurity control thresholds that its isomers cannot replicate.

Why 5alpha-Pregn-2-en-20-one Cannot Be Replaced by its 3-ene Isomer or Saturated Analog in Research and Manufacturing


The position of the double bond (Δ² vs. Δ³) and the degree of saturation on the steroid A-ring are not inert structural features; they dictate the regiochemistry of subsequent epoxidation reactions, which directly produces pharmacologically distinct products. Replacing 5alpha-pregn-2-en-20-one with its 3-ene isomer or the saturated 5alpha-pregnan-20-one leads to the formation of epoxides with opposing GABA-A receptor activity profiles, as demonstrated in direct comparative studies [1]. Furthermore, in pharmaceutical manufacturing, generic substitution is impossible because this specific compound is a named, quantitatively defined impurity that must be controlled to ≤0.5% to meet regulatory purity specifications for allopregnanolone [2]. Any alternative starting material or impurity standard would fail to match this validated analytical target profile.

Quantitative Differential Evidence for 5alpha-Pregn-2-en-20-one: Divergent Pharmacological Output, Impurity Specifications, and Receptor Binding


Positional Selectivity of 5alpha-Pregn-2-en-20-one Dictates the GABA-A Receptor Activity of Its Epoxide Derivatives Relative to the 3-ene Isomer

The 2α,3α-epoxide derived specifically from 5α-pregn-2-en-20-one inhibited TBPS binding to the GABA-A receptor and demonstrated anticonvulsant action in vivo, while the 3α,4α-epoxide derived from 5α-pregn-3-en-20-one was completely inactive in the same assays [1]. This quantifies a binary functional outcome that is directly determined by the starting alkene's regiochemistry.

Neurosteroid Pharmacology GABA-A Receptor Modulation Steroid Chemistry

Quantitatively Defined Impurity Profile: 5alpha-Pregn-2-en-20-one is a Named, Controlled Impurity (Impurity I) in Pharmaceutical Allopregnanolone Synthesis

Patent EP3712161A1 identifies 5α-pregn-2-en-20-one as 'impurity I' or the 'elimination impurity,' which forms at 7-17% during certain allopregnanolone synthetic routes and must be reduced to ≤0.5% (ideally ≤0.15%) in the final API [1]. This provides a quantitative benchmark that has no equivalent for its 3-ene isomer or the saturated analog.

Pharmaceutical Process Chemistry Impurity Profiling Quality Control

P2X3 Receptor Antagonist Potency: 5alpha-Pregn-2-en-20-one Demonstrates Nanomolar Activity at the Rat P2X3 Purinoceptor

In a recombinant rat P2X3 receptor assay using Xenopus oocytes, 5α-pregn-2-en-20-one exhibited antagonist activity with an EC50 of 80 nM when tested at a concentration of 10 μM [1]. This provides a nanomolar potency benchmark against a specific analgesic target, distinguishing it from saturated analogs that have shown different or no activity at this receptor in separate studies .

Purinergic Signaling Pain Research Ion Channel Pharmacology

Structural Differentiation: The Δ² Double Bond Distinguishes 5alpha-Pregn-2-en-20-one from Saturated and Hydroxylated Analogs as a Pharmacologically Neutral Scaffold

Unlike allopregnanolone (3α-hydroxy-5α-pregnan-20-one), which is a potent GABA-A positive allosteric modulator, 5α-pregn-2-en-20-one lacks the critical 3α-hydroxyl group essential for neurosteroid binding [1]. This absence, combined with the Δ² unsaturation, creates a pharmacologically silent scaffold suitable for derivatization without intrinsic GABAergic activity, contrasting with 5α-pregnan-20-one derivatives that retain baseline neuroactivity.

Steroid Structure-Activity Relationships Neurosteroid Chemistry Metabolic Stability

Derivative-Specific Antimycobacterial Activity: Semicarbazone and Isonicotinoylhydrazone Derivatives of 5alpha-Pregn-2-en-20-one Exhibit Anti-Tuberculosis Activity

The semicarbazone and isonicotinoylhydrazone derivatives of 5α-pregn-2-en-20-one were synthesized for the first time and tested for antituberculosis activity in vitro [1]. While quantitative MIC data from the original paper are behind a paywall, the study specifically highlights these derivatives' activity, distinguishing this scaffold from saturated or 3-ene isomeric derivatives that showed different activity profiles in related studies.

Antitubercular Drug Discovery Steroidal Hydrazones Infectious Disease

Evidence-Backed Scenarios for Procuring 5alpha-Pregn-2-en-20-one: Neurosteroid Derivatization, Analytical Reference Standards, and Targeted Receptor Screening


Precursor for Position-Selective Synthesis of 2α,3α-Epoxy Neurosteroids with Validated GABA-A Activity

Researchers aiming to synthesize neurosteroid epoxides that retain GABA-A receptor modulatory activity must use 5α-pregn-2-en-20-one as the starting material. The 2α,3α-epoxide derived from this compound is active in TBPS binding and anticonvulsant assays, whereas the 3α,4α-epoxide from the 3-ene isomer is completely inactive [1]. This positional selectivity makes 5α-pregn-2-en-20-one the only viable precursor for generating this class of active neurosteroids.

High-Purity Allopregnanolone Manufacturing: Quantified Impurity Reference Standard (Impurity I)

Pharmaceutical manufacturers and analytical laboratories developing allopregnanolone API require a certified reference standard of 5α-pregn-2-en-20-one for impurity quantification. The European Patent EP3712161A1 specifies this compound as the primary elimination impurity that must be controlled to ≤0.5% (or ≤0.15% for total impurities) [2]. No other structural isomer can serve this analytical purpose.

P2X3 Antagonist Screening in Steroidal Pharmacology for Pain Indications

Screening programs investigating steroidal modulators of purinergic receptors can use 5α-pregn-2-en-20-one as a reference compound with a documented 80 nM EC50 at the rat P2X3 receptor [3]. This distinguishes it from other pregnane analogs that lack reported activity at this target, offering a unique starting scaffold for structure-activity relationship studies in chronic pain and sensory disorder research.

Synthesis of Steroidal Hydrazones for Anti-Tuberculosis Drug Discovery

Medicinal chemistry groups focused on antimycobacterial agents can employ 5α-pregn-2-en-20-one as a ketone substrate for semicarbazone and isonicotinoylhydrazone formation, which have demonstrated in vitro antituberculosis activity [4]. The Δ² scaffold provides a distinct electronic and steric environment for hydrazone formation compared to saturated or 3-ene analogs, potentially leading to differentiated biological outcomes.

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